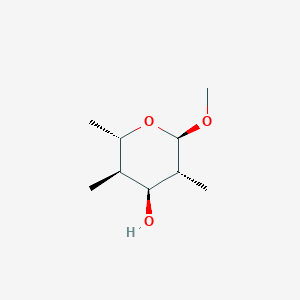![molecular formula C9H12N2O3S3 B053381 5-[[(2-Hydroxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide CAS No. 122266-93-7](/img/structure/B53381.png)
5-[[(2-Hydroxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[(2-Hydroxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide, commonly known as HET0016, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies, and its mechanism of action has been well characterized.
Mécanisme D'action
The mechanism of action of HET0016 involves the inhibition of 20-HETE synthase, which is responsible for the production of 20-HETE from arachidonic acid. 20-HETE is a potent vasoconstrictor and pro-inflammatory mediator that is involved in the regulation of blood pressure, cardiac function, and inflammation. By inhibiting the activity of this enzyme, HET0016 reduces the production of 20-HETE, leading to a reduction in blood pressure, improvement in cardiac function, and reduction in inflammation.
Biochemical and Physiological Effects:
HET0016 has been shown to have several biochemical and physiological effects, including the inhibition of 20-HETE synthase, reduction in blood pressure, improvement in cardiac function, and reduction in inflammation. In addition, HET0016 has also been shown to inhibit the proliferation and migration of cancer cells, suggesting its potential role in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of HET0016 is its specificity for 20-HETE synthase, which allows for targeted inhibition of this enzyme without affecting other pathways. In addition, HET0016 has been shown to be effective in various animal models, suggesting its potential for clinical translation. However, one of the main limitations of HET0016 is its poor solubility in aqueous solutions, which can limit its bioavailability and effectiveness.
Orientations Futures
There are several future directions for HET0016, including its potential role in the treatment of cardiovascular diseases, cancer, and inflammation. In addition, further studies are needed to optimize the synthesis method and improve the solubility and bioavailability of HET0016. Furthermore, the potential for drug-drug interactions and toxicity of HET0016 needs to be further investigated in preclinical and clinical studies. Overall, HET0016 has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis method for HET0016 involves several steps, including the reaction of 2-chlorothiophene with sodium sulfide to form 2-thiophenesulfonic acid, which is then reacted with 2-oxoethylamine hydrochloride to form 5-[(2-hydroxyethyl)amino]methylthiophene-2-sulfonic acid. The final step involves the reaction of this compound with formaldehyde and ammonium chloride to form HET0016.
Applications De Recherche Scientifique
HET0016 has been extensively studied for its potential therapeutic applications, including its role in the treatment of cardiovascular diseases, cancer, and inflammation. In preclinical studies, HET0016 has been shown to inhibit the activity of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, which is involved in the production of 20-HETE, a potent vasoconstrictor and pro-inflammatory mediator. By inhibiting this enzyme, HET0016 has been shown to reduce blood pressure, improve cardiac function, and reduce inflammation in various animal models.
Propriétés
Numéro CAS |
122266-93-7 |
|---|---|
Nom du produit |
5-[[(2-Hydroxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide |
Formule moléculaire |
C9H12N2O3S3 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
2-[(2-hydroxyethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide |
InChI |
InChI=1S/C9H12N2O3S3/c10-17(13,14)8-4-6-3-7(5-11-1-2-12)15-9(6)16-8/h3-4,11-12H,1-2,5H2,(H2,10,13,14) |
Clé InChI |
AWGNTGYQUJOMJE-UHFFFAOYSA-N |
SMILES |
C1=C(SC2=C1C=C(S2)S(=O)(=O)N)CNCCO |
SMILES canonique |
C1=C(SC2=C1C=C(S2)S(=O)(=O)N)CNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



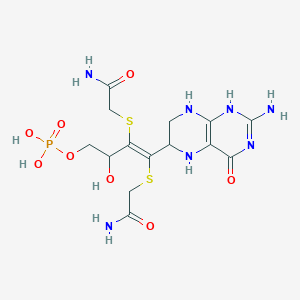
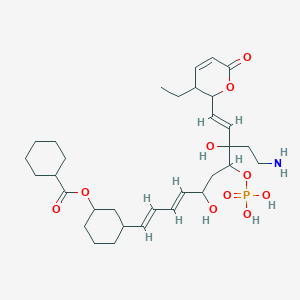
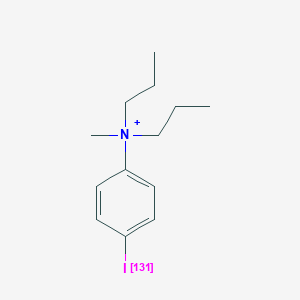

![5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B53306.png)
![2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B53307.png)
![tert-butyl N-[(E)-furan-2-ylmethylideneamino]carbamate](/img/structure/B53312.png)
![6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B53314.png)

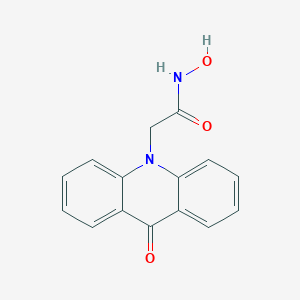
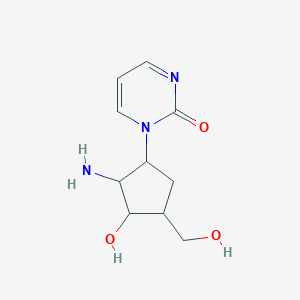

![Furo[3,2-c]pyridine-4-methanol](/img/structure/B53325.png)
